![molecular formula C18H20BrN3O2 B10880530 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880530.png)
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine is a synthetic organic compound belonging to the piperazine family Piperazine derivatives are known for their diverse pharmacological properties and are commonly used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 3-bromobenzyl chloride.
Nitration: The 3-bromobenzyl chloride is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 3-bromo-2-nitrobenzyl chloride.
Piperazine Coupling: The final step involves the reaction of 3-bromo-2-nitrobenzyl chloride with piperazine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrogenation: The nitro group can be hydrogenated to form an amine using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Hydrogenation: Hydrogen gas, Pd/C catalyst.
Major Products:
Reduction of Nitro Group: 1-[(3-Bromophenyl)methyl]-4-[(2-aminophenyl)methyl]piperazine.
Substitution of Bromine: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. The presence of the piperazine ring allows it to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromine and nitro groups may also contribute to its binding affinity and specificity towards certain biological targets.
相似化合物的比较
- 1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 1-[(3-Chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine
- 1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Comparison: Compared to its analogs, 1-[(3-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine may exhibit unique pharmacological properties due to the specific positioning of the bromine and nitro groups. These structural differences can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
属性
分子式 |
C18H20BrN3O2 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
1-[(3-bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-3-4-15(12-17)13-20-8-10-21(11-9-20)14-16-5-1-2-7-18(16)22(23)24/h1-7,12H,8-11,13-14H2 |
InChI 键 |
WBEOHSVATCZVGV-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-oxophthalazin-2(1H)-yl)acetyl]-N-(4-sulfamoylphenyl)hydrazinecarbothioamide](/img/structure/B10880449.png)
![6-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B10880453.png)
![4-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10880458.png)
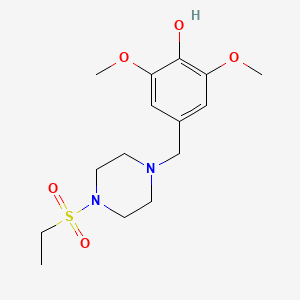
![4-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}-2,6-dimethylmorpholine](/img/structure/B10880463.png)
![7-benzyl-8-[4-(4-chlorobenzyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10880475.png)
methanone](/img/structure/B10880477.png)
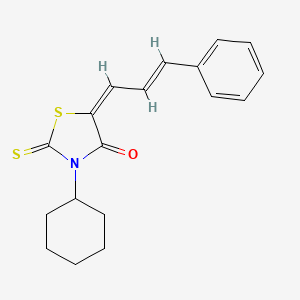
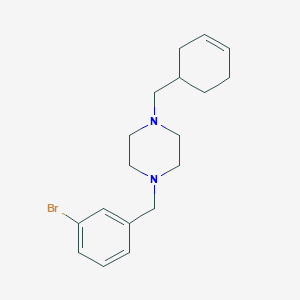
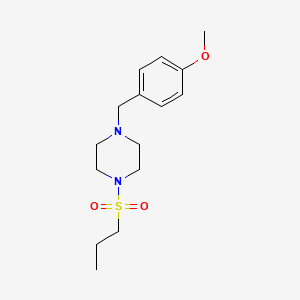
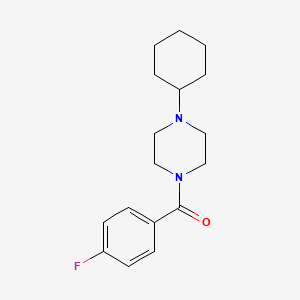
![2-(3-{3-[2-(3,4-diethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10880524.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzenesulfonamide](/img/structure/B10880526.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-fluorophenyl)methyl]piperazine](/img/structure/B10880529.png)
